molecular formula C23H32N2O6 B4015348 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3,4-dimethoxybenzyl)piperazine oxalate

1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3,4-dimethoxybenzyl)piperazine oxalate

Cat. No. B4015348
M. Wt: 432.5 g/mol
InChI Key: GKQABLUPHOBEBY-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that include bicyclic structures and piperazine moieties, which are of interest due to their potential biological activities and applications in material science. These compounds often exhibit unique physical and chemical properties due to their complex structures.

Synthesis Analysis

The synthesis of related bicyclic and piperazine compounds involves multistep chemical reactions, starting from basic building blocks to achieve the desired complex structure. For instance, compounds with similar bicyclic piperazine structures have been synthesized through reactions involving condensation, hydroxylation, and cyclization processes. These syntheses often require careful selection of reaction conditions, catalysts, and starting materials to achieve high yields and desired structural features (Sato et al., 1984).

Molecular Structure Analysis

The molecular structure of compounds like "1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3,4-dimethoxybenzyl)piperazine oxalate" is characterized by X-ray crystallography and spectroscopic methods, including NMR and IR spectroscopy. These techniques provide detailed information about the arrangement of atoms, molecular conformations, and interactions within the crystal lattice. Crystal structure analysis reveals the presence of specific bonding patterns, including hydrogen bonds and π-π interactions, contributing to the stability and properties of the compound (Perrakis et al., 1996).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by the functional groups attached to the bicyclic and piperazine frameworks. These groups can undergo various chemical reactions, including nucleophilic substitutions, oxidation, and reductions. The presence of electron-donating and withdrawing groups also affects the compound's reactivity towards different reagents (Nishat et al., 2007).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. These properties are determined by the molecular structure, intermolecular forces, and the presence of specific functional groups. Studies have shown that modifications in the molecular structure can significantly alter the physical properties, affecting the compound's applications and handling (Keypour et al., 2017).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards different chemical reagents, are critical for the compound's applications in synthesis and material science. The bicyclic and piperazine components contribute to the compound's unique chemical behavior, offering possibilities for further functionalization and application in diverse chemical reactions (Pham et al., 2022).

properties

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O2.C2H2O4/c1-24-20-6-4-17(13-21(20)25-2)14-22-7-9-23(10-8-22)15-19-12-16-3-5-18(19)11-16;3-1(4)2(5)6/h3-6,13,16,18-19H,7-12,14-15H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQABLUPHOBEBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)CC3CC4CC3C=C4)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine;oxalic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3,4-dimethoxybenzyl)piperazine oxalate
Reactant of Route 2
Reactant of Route 2
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3,4-dimethoxybenzyl)piperazine oxalate
Reactant of Route 3
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3,4-dimethoxybenzyl)piperazine oxalate
Reactant of Route 4
Reactant of Route 4
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3,4-dimethoxybenzyl)piperazine oxalate
Reactant of Route 5
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3,4-dimethoxybenzyl)piperazine oxalate
Reactant of Route 6
Reactant of Route 6
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3,4-dimethoxybenzyl)piperazine oxalate

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